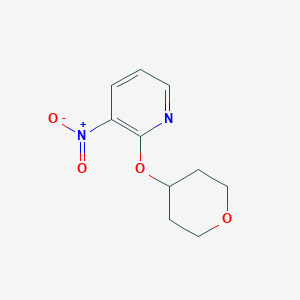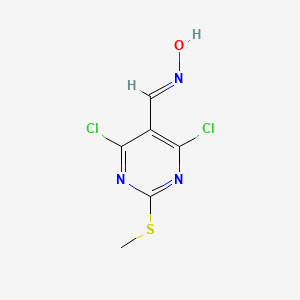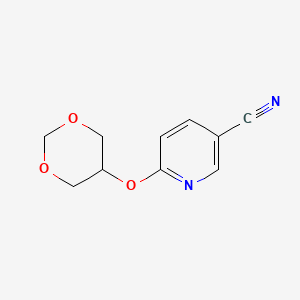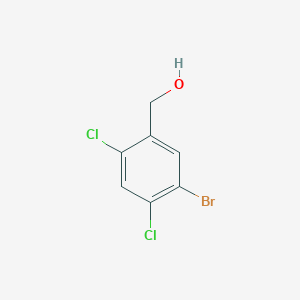
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Übersicht
Beschreibung
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole, also known as 4-AMEMO, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile and highly reactive molecule that can be used in many organic syntheses. It is also a useful tool in the study of biochemical and physiological processes, as well as in the development of new drug candidates.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole and related compounds have been studied for their potential as corrosion inhibitors. Research indicates these compounds significantly reduce the corrosion rate of mild steel, particularly in hydrochloric acid environments. The inhibition efficiency increases with the concentration of the inhibitor, suggesting an adsorption-based mechanism on the metal surface. These inhibitors are categorized as mixed-type with a cathodic predominance effect (Rahmani et al., 2018).
Synthesis and Photophysical Studies
Studies have also focused on the synthesis and photophysical properties of oxazole derivatives. One such study synthesized a series of oxazole derivatives and investigated their UV-visible absorption spectra, fluorescence emission, and dipole moment changes. These findings are crucial for understanding the electronic properties of these compounds and their potential applications in materials science and photophysics (Zhang et al., 2013).
Antimicrobial Activities
Oxazole derivatives have been synthesized and screened for their antimicrobial activities. Some compounds in this category, including those related to this compound, have exhibited moderate to good activities against various test microorganisms, indicating their potential in pharmaceutical applications (Bektaş et al., 2007).
Application in Organic Syntheses
In the field of organic chemistry, oxazole derivatives are used as key intermediates in complex syntheses. For example, they have been utilized in the total synthesis of natural products like siphonazoles, showcasing their versatility and importance in constructing complex molecular architectures (Zhang et al., 2009).
Dyeing Polyester and Nylon Fabrics
Oxazole derivatives have found application in the textile industry as well. For instance, they have been used as components in azo dyes for dyeing polyester and nylon fabrics, contributing to the development of novel colorants with specific fastness properties (Metwally et al., 2013).
Photochemical Studies
The photochemistry of oxazole derivatives is another area of interest. Studies have focused on understanding the behavior of these compounds under light irradiation, which is vital for applications in photochemical reactions and material sciences (Lopes et al., 2011).
Eigenschaften
IUPAC Name |
4-(azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-20-12-6-5-10(7-13(12)19-3)14-17-11(8-16-18-15)9(2)21-14/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVUFFKZHSJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)


![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)







![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)